molecular formula C22H26N2O4 B2608898 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione CAS No. 1008990-93-9

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione

Cat. No.: B2608898
CAS No.: 1008990-93-9
M. Wt: 382.46
InChI Key: MGPNNRVETJVOFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione is a synthetic organic compound that features a unique combination of adamantyl, benzodioxol, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Adamantylamine Intermediate: Adamantane is reacted with a suitable amine to form 1-adamantylamine.

    Synthesis of the Benzodioxol Intermediate: 1,3-benzodioxole is functionalized with a suitable alkylating agent to introduce the benzodioxol moiety.

    Coupling Reaction: The adamantylamine and benzodioxol intermediates are coupled with a pyrrolidine-2,5-dione derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl or benzodioxol moieties.

    Reduction: Reduction reactions could target the pyrrolidine-2,5-dione ring, potentially converting it to a more reduced form.

    Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions, especially at the benzodioxol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) could facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Materials Science: Its unique structure might make it useful in the design of novel materials with specific properties.

Biology

    Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

Medicine

    Therapeutic Applications: Research could explore its efficacy in treating certain diseases or conditions.

Industry

    Chemical Manufacturing: The compound might be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione: can be compared with other adamantyl or benzodioxol derivatives.

    Adamantyl Derivatives: Compounds like amantadine or rimantadine, which are used as antiviral agents.

    Benzodioxol Derivatives: Compounds such as MDMA (3,4-methylenedioxy-N-methylamphetamine), which have psychoactive properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties not found in other compounds.

Properties

IUPAC Name

3-(1-adamantylamino)-1-(1,3-benzodioxol-5-ylmethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c25-20-7-17(23-22-8-14-3-15(9-22)5-16(4-14)10-22)21(26)24(20)11-13-1-2-18-19(6-13)28-12-27-18/h1-2,6,14-17,23H,3-5,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPNNRVETJVOFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.